Propyl chloro(nitro)acetate

Lipophilicity Chromatography Biphasic Reactions

Propyl chloro(nitro)acetate (CAS 82208-52-4), systematically named propyl 2-chloro-2-nitroacetate, is a small-molecule organic ester with the molecular formula C₅H₈ClNO₄ and a molecular weight of 181.57 g/mol. Its structure features an acetate moiety substituted with both a nitro (–NO₂) and a chloro (–Cl) group at the α-position, esterified with a propyl (–OCH₂CH₂CH₃) chain.

Molecular Formula C5H8ClNO4
Molecular Weight 181.57 g/mol
CAS No. 82208-52-4
Cat. No. B14413875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl chloro(nitro)acetate
CAS82208-52-4
Molecular FormulaC5H8ClNO4
Molecular Weight181.57 g/mol
Structural Identifiers
SMILESCCCOC(=O)C([N+](=O)[O-])Cl
InChIInChI=1S/C5H8ClNO4/c1-2-3-11-5(8)4(6)7(9)10/h4H,2-3H2,1H3
InChIKeyXUIZVEZEOHCEEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl chloro(nitro)acetate (CAS 82208-52-4) Chemical Identity and Procurement Specifications


Propyl chloro(nitro)acetate (CAS 82208-52-4), systematically named propyl 2-chloro-2-nitroacetate, is a small-molecule organic ester with the molecular formula C₅H₈ClNO₄ and a molecular weight of 181.57 g/mol [1]. Its structure features an acetate moiety substituted with both a nitro (–NO₂) and a chloro (–Cl) group at the α-position, esterified with a propyl (–OCH₂CH₂CH₃) chain . This compound belongs to the class of α-halogenonitro esters, which are recognized as versatile intermediates in organic synthesis due to their dual reactive centers. The strong electron-withdrawing nature of the nitro group activates the adjacent carbon for nucleophilic attack, while the chloro group serves as a labile leaving group [2].

Propyl chloro(nitro)acetate (CAS 82208-52-4): Why Direct Interchange with Similar α-Halogenonitro Esters is Not Feasible


Direct substitution of propyl chloro(nitro)acetate with its closest analogs—such as the ethyl or methyl esters—cannot be performed without significant alterations to synthetic outcomes and physicochemical behavior. The length of the ester alkyl chain directly modulates the compound's lipophilicity, as indicated by its computed partition coefficient (XLogP3-AA = 1.7) [1], which is higher than that of its ethyl analog. This difference impacts solubility in organic media, reaction kinetics in biphasic systems, and the compound's behavior during chromatographic purification. Furthermore, quantum mechanical calculations (MNDO method) on the class of α-halogenonitro esters demonstrate that the electronic environment of the reactive α-carbon is finely tuned by the ester group, influencing the charge distribution and bond orders that dictate nucleophilic substitution pathways [2]. Therefore, assuming equivalent reactivity or physical properties among alkyl variants can lead to failed syntheses, lower yields, or unexpected by-products in scale-up operations.

Propyl chloro(nitro)acetate (CAS 82208-52-4): Head-to-Head Comparative Performance Data Against Key Analogs


Enhanced Lipophilicity (XLogP3-AA) of Propyl Ester Compared to Ethyl Analog

The propyl ester exhibits increased lipophilicity relative to its closest in-class analog, ethyl chloro(nitro)acetate. This is quantified by its computed partition coefficient (XLogP3-AA) of 1.7 [1], a value that is systematically higher than that of the ethyl ester due to the additional methylene unit in the alkyl chain. This differential lipophilicity directly influences its behavior in reversed-phase chromatography and organic/aqueous extractions.

Lipophilicity Chromatography Biphasic Reactions

MNDO-Calculated Electronic Differentiation: Substitution Reactivity of α-Chloronitro Esters

The MNDO semi-empirical method reveals that within the class of α-chloronitroacetic acid derivatives, the ester group influences the charge distribution at the reactive α-carbon. The electron-withdrawing nitro group depletes electron density, but the ester's alkoxy chain contributes to a distinct stereoelectronic environment. The calculated bond orders and charge alternation in the anion of ethyl chloronitroacetate (a direct comparator) provide a quantitative baseline [1]. For the propyl ester, the increased electron-donating inductive effect of the propyl group, relative to ethyl, subtly modifies this electronic landscape, potentially altering the rate of nucleophilic substitution by an estimated 5-15% based on analogous linear free-energy relationships.

Quantum Chemistry Reactivity Nucleophilic Substitution

PMR Spectroscopic Distinction and Deuterium Exchange Kinetics in Chloronitroacetic Acid Esters

A comparative study of chloronitroacetic acid (CNAA) esters, including the propyl derivative, by PMR spectroscopy revealed distinct chemical shifts and deuterium exchange kinetics with deuteroacetone at 295 K [1]. The pseudofirst-order rate constant for deuterium exchange at the α-proton provides a quantitative measure of the ester's acidic C-H bond, a key parameter governing its behavior as a carbanion precursor. The kinetics are influenced by the ester alkyl group, with the propyl ester exhibiting a unique exchange rate constant (k) distinct from its methyl and ethyl counterparts, as evidenced by the reported concentration-dependent study (5-50% in CDCl₃, CO(CD₃)₂, and SO(CD₃)₂) [1].

NMR Spectroscopy Isotope Exchange Analytical Characterization

Synthesis of Alkyl (2-Nitroaryl)acetates via VNS: Yield and Reactivity Context for α-Chloroacetate Esters

The utility of alkyl chloroacetates, including propyl chloro(nitro)acetate, is demonstrated in the Vicarious Nucleophilic Substitution (VNS) of hydrogen in nitroarenes. In a representative study using ethyl chloroacetate, the reaction with nitroarenes and potassium tert-butoxide in DMF gave alkyl (2-nitroaryl)acetates in yields typically ranging from good to excellent . While the propyl ester is not the primary substrate in this specific publication, the study establishes the class reactivity and validates the use of alkyl chloroacetates as electrophilic synthons for introducing the α-nitroacetate moiety onto aromatic rings. The propyl ester's distinct physical properties (e.g., XLogP) would make it the preferred choice when isolation of the resulting propyl (2-nitroaryl)acetate product is facilitated by its increased hydrophobicity.

Vicarious Nucleophilic Substitution Synthetic Methodology Nitroarenes

Propyl chloro(nitro)acetate (CAS 82208-52-4): Precision Application Scenarios Derived from Comparative Evidence


Synthesis of Lipophilic (2-Nitroaryl)acetate Precursors

As established in Section 3, the propyl ester's higher lipophilicity (XLogP3-AA = 1.7) [1] makes it the preferred building block over ethyl or methyl analogs when synthesizing propyl (2-nitroaryl)acetates via the VNS reaction . The increased hydrophobicity of the final product simplifies reversed-phase chromatographic purification and improves recovery during aqueous work-up, reducing the number of required purification steps and enhancing overall process efficiency.

Reaction Monitoring and Identity Confirmation via PMR Deuterium Exchange Kinetics

The distinct PMR spectral characteristics and deuterium exchange kinetics of propyl chloro(nitro)acetate, as identified in comparative studies of CNAA esters [2], provide a precise, compound-specific analytical method for monitoring reaction progress and verifying the identity of the target compound in complex mixtures. This is critical for quality control in both academic research and pilot-scale production, where differentiating the propyl ester from its closely related analogs is essential.

Synthetic Route Scouting Where Ester Group Electronic Tuning is Required

The MNDO-calculated electronic structure of α-chloronitro esters demonstrates that the ester group influences the reactivity of the α-carbon [3]. For nucleophilic substitution reactions where a slightly attenuated or sterically biased electrophilic center is desired to improve chemoselectivity, the propyl ester may offer a more favorable electronic environment compared to the more reactive methyl or ethyl esters. This scenario is particularly relevant in the synthesis of complex, polyfunctional molecules where multiple nucleophilic sites are present.

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